methyl N-(5-azidopentan-2-yl)carbamate
Description
Methyl N-(5-azidopentan-2-yl)carbamate is a carbamate derivative featuring a linear pentyl backbone substituted with an azide (-N₃) group at the terminal carbon (C5) and a methyl carbamate (-NHCOOMe) moiety at the C2 position. This compound combines the reactivity of an azide group, commonly utilized in click chemistry (e.g., CuAAC or Staudinger ligation), with the stability of a carbamate protecting group. Its molecular formula is C₇H₁₃N₄O₂, with a molecular weight of 197.21 g/mol.
Synthetically, this compound is likely prepared via azide substitution on a pre-functionalized pentan-2-yl backbone, followed by carbamate formation using methyl chloroformate or similar reagents. Applications include its use as a bifunctional linker in bioconjugation, drug delivery systems, or polymer chemistry, where the azide enables rapid, selective coupling reactions .
Properties
CAS No. |
177489-88-2 |
|---|---|
Molecular Formula |
C7H14N4O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl N-(5-azidopentan-2-yl)carbamate |
InChI |
InChI=1S/C7H14N4O2/c1-6(10-7(12)13-2)4-3-5-9-11-8/h6H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
HSUUZHFZJRCGDG-UHFFFAOYSA-N |
SMILES |
CC(CCCN=[N+]=[N-])NC(=O)OC |
Canonical SMILES |
CC(CCCN=[N+]=[N-])NC(=O)OC |
Synonyms |
Carbamic acid, (4-azido-1-methylbutyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl N-(5-azidopentan-2-yl)carbamate are best understood through comparison with analogous carbamates and esters (Table 1). Key compounds for comparison include:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
| Compound Name | Backbone | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Linear pentyl | Azide (C5), methyl carbamate (C2) | 197.21 | Click chemistry, bioconjugation |
| Methyl cis-3-hydroxycyclopentane-1-carboxylate | Cyclopentane | Hydroxyl (cis), methyl ester | 158.20 | Chiral synthon, hydrogen bonding |
| Methyl trans-3-hydroxycyclopentane-1-carboxylate | Cyclopentane | Hydroxyl (trans), methyl ester | 158.20 | Stereoselective synthesis |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentane | Hydroxyl, tert-butyl carbamate | 229.31 | Stable protecting group in peptides |
| tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | Cyclopentane | Hydroxyl, tert-butyl carbamate | 229.31 | Stereospecific drug intermediates |
Backbone and Conformational Flexibility
- Linear vs. Cyclic Backbones : The linear pentyl chain in this compound offers greater conformational flexibility compared to the rigid cyclopentane rings in the hydroxycyclopentane carboxylates and tert-butyl carbamates . This flexibility may enhance its utility in modular synthesis, where spatial adaptability is critical.
- Azide vs. Hydroxyl Substituents : The terminal azide group enables rapid, bioorthogonal reactions absent in hydroxyl-substituted analogs. Hydroxyl groups, however, facilitate hydrogen bonding, influencing solubility and crystallinity .
Carbamate Protecting Groups
- Methyl vs. tert-Butyl Carbamates : Methyl carbamates (as in the target compound) are less sterically hindered and more prone to hydrolysis under basic conditions compared to tert-butyl carbamates, which exhibit superior stability in acidic/basic environments . For example, tert-butyl carbamates in are preferred in peptide synthesis for their robustness during deprotection steps.
Stability and Reactivity
- Azide Instability : The azide group in this compound may render it light- or heat-sensitive, requiring storage at low temperatures. In contrast, hydroxyl-substituted analogs (e.g., hydroxycyclopentane carboxylates) are more stable but lack click-compatible reactivity .
- Stereochemical Considerations : The cis/trans diastereomers of hydroxycyclopentane carboxylates highlight the role of stereochemistry in physical properties (e.g., melting points) and biological activity, a factor less relevant in the achiral target compound .
Research Findings and Trends
- Click Chemistry Utility : Azide-containing carbamates like this compound are increasingly used in polymer science for creating hydrogels with tunable mechanical properties .
- Protecting Group Trends : Recent studies favor tert-butyl carbamates for long-term stability, whereas methyl carbamates are chosen for ease of removal in aqueous conditions .
Q & A
Q. How do non-azide analogs differ in nucleophilic substitution reactivity?
- Methodological Answer : Replace the azide with a hydroxyl or amine group and compare SN2 kinetics (e.g., using methyl iodide in DMF). The azide’s electron-withdrawing nature reduces nucleophilicity at the adjacent carbon, slowing substitution rates. Confirm via Hammett plots (σ values for -N₃ vs. -NH₂) .
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